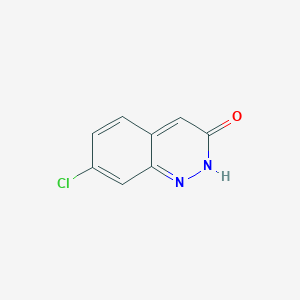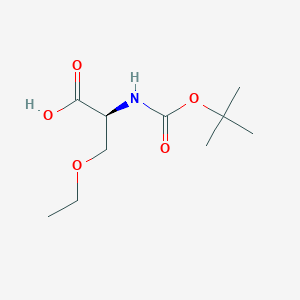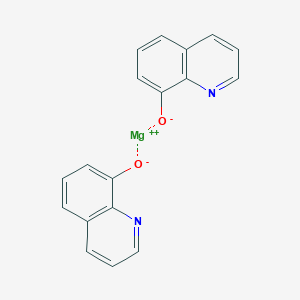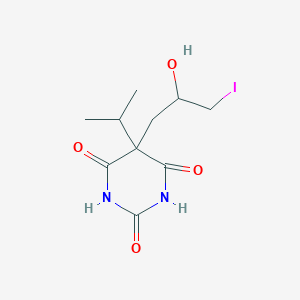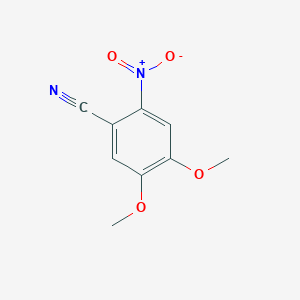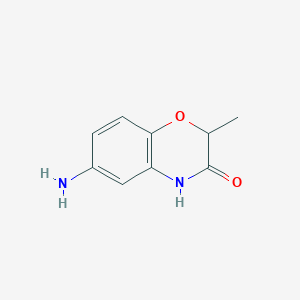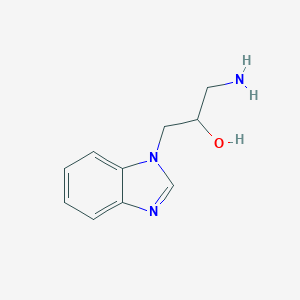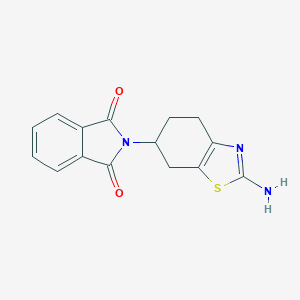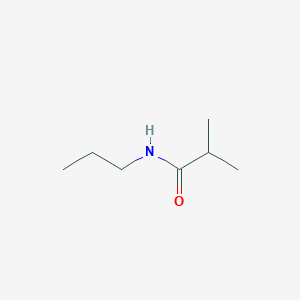
Propanamide, 2-methyl-N-propyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, 2-methyl-N-propyl, also known as N-isobutyl-2-pyrrolidone, is a chemical compound that belongs to the class of pyrrolidone derivatives. It is widely used in various scientific research applications due to its unique properties and characteristics.
Mechanism Of Action
The exact mechanism of action of Propanamide, 2-methyl-N-propyl is not fully understood. However, it is believed to act as a solubilizer and surfactant, enhancing the solubility and bioavailability of drugs and other compounds. It may also interact with cell membranes and proteins, affecting their structure and function.
Biochemical And Physiological Effects
Propanamide, 2-methyl-N-propyl has been shown to have several biochemical and physiological effects. It has been reported to enhance the absorption and bioavailability of drugs, improve the stability of proteins, and increase the solubility of lipophilic compounds. It may also have antioxidant and anti-inflammatory properties, although more research is needed to confirm these effects.
Advantages And Limitations For Lab Experiments
Propanamide, 2-methyl-N-propyl has several advantages for lab experiments. It is a versatile solvent that can be used in a wide range of organic reactions, and it has low toxicity and high stability. However, it may not be suitable for certain reactions or applications, and its use may require special handling and disposal procedures.
Future Directions
There are several future directions for the research and development of Propanamide, 2-methyl-N-propyl. These include the development of new synthesis methods and applications, the investigation of its mechanism of action and physiological effects, and the exploration of its potential as a drug delivery system or therapeutic agent. Further research is also needed to assess its safety and environmental impact.
In conclusion, Propanamide, 2-methyl-N-propyl is a versatile and useful chemical compound that has many potential applications in scientific research. Its unique properties and characteristics make it a valuable tool for drug delivery, polymer synthesis, and other fields. Further research is needed to fully understand its mechanism of action and potential applications, and to ensure its safety and environmental sustainability.
Synthesis Methods
The synthesis of Propanamide, 2-methyl-N-propyl can be achieved by the reaction of isobutylamine with succinic anhydride in the presence of a suitable solvent such as toluene. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
Propanamide, 2-methyl-N-propyl is widely used in various scientific research applications, including drug delivery, polymer synthesis, and as a solvent for organic reactions. It is also used as a surfactant and dispersant in various industries, including cosmetics, paints, and coatings.
properties
CAS RN |
108122-11-8 |
|---|---|
Product Name |
Propanamide, 2-methyl-N-propyl |
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 g/mol |
IUPAC Name |
2-methyl-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO/c1-4-5-8-7(9)6(2)3/h6H,4-5H2,1-3H3,(H,8,9) |
InChI Key |
FYRBHLFWWSLQGB-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C(C)C |
Canonical SMILES |
CCCNC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



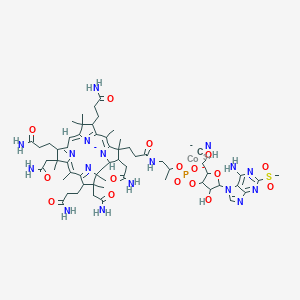
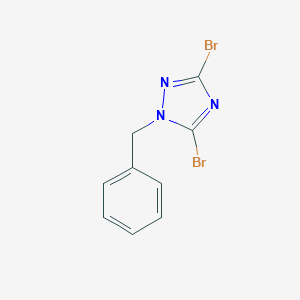
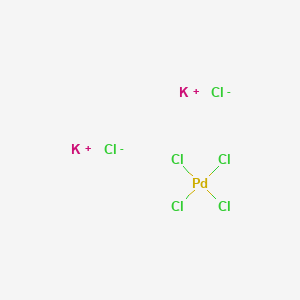

![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
